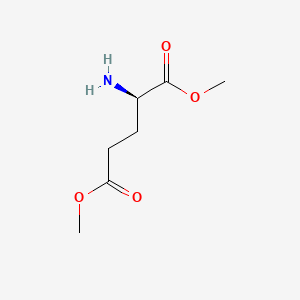

(R)-dimethyl 2-aminopentanedioate

Description

Significance as a Chiral Synthon in Contemporary Organic Chemistry

In contemporary organic chemistry, (R)-dimethyl 2-aminopentanedioate is highly valued as a chiral synthon. A chiral synthon is a stereochemically pure building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. The significance of this compound lies in its defined three-dimensional arrangement of atoms, which allows chemists to construct complex molecules with precise stereochemical control. smolecule.com

This characteristic is crucial in the synthesis of pharmaceuticals and other bioactive compounds where the biological activity is often dependent on the specific enantiomer. lookchem.com By using this compound as a starting material, researchers can ensure the desired chirality in the final product. smolecule.com Its high enantiomeric purity, often greater than or equal to 98%, makes it an advantageous component in these synthetic pathways. nbinno.com The compound serves as a precursor for creating specific chiral amino acids, which are fundamental components of proteins, and for developing modified peptides and prodrugs. smolecule.comnbinno.com

Historical Trajectory and Evolution of Research on this compound

Research on this compound has evolved from its foundational role as a derivative of D-glutamic acid to a key component in sophisticated synthetic applications. Initially, its study was likely linked to the broader investigation of amino acids and their simple derivatives. pharmaffiliates.com

A significant development in the research trajectory of this compound was the recognition of its utility in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals grew, so did the importance of chiral synthons like this compound. lookchem.com More recent research has also focused on its role as an impurity in widely used taxane-based cancer drugs such as paclitaxel (B517696) and docetaxel (B913). smolecule.com This has prompted investigations into its potential effects on the efficacy and safety of these pharmaceuticals. smolecule.com Furthermore, the development of efficient and sustainable synthesis methods, such as those employing dimethyl carbonate, represents the ongoing evolution in the study and application of amino acid derivatives. rsc.org The hydrochloride form is noted for its stability under acidic conditions and compatibility with green chemistry protocols, reflecting modern research priorities. nbinno.com

Overview of Pivotal Academic Research Domains Involving this compound

The unique structural and chemical properties of this compound have positioned it at the center of several key academic research domains.

Pharmaceutical and Bioactive Compound Synthesis: The compound is widely recognized for its role as a valuable intermediate in the synthesis of pharmaceuticals. lookchem.com It is used as a building block for more complex molecules, leveraging its defined stereochemistry to produce enantiomerically pure active pharmaceutical ingredients. pharmaffiliates.comsmolecule.com Its applications extend to peptide modification and the development of prodrugs. nbinno.com

Asymmetric Synthesis and Catalysis: As a chiral building block, it is fundamental to the field of asymmetric synthesis. nbinno.com Researchers utilize it in catalytic asymmetric reactions, sometimes within continuous flow systems, to create new chiral centers with high selectivity. nbinno.com

Neuropharmacology Research: Given its structural similarity to glutamic acid, a key neurotransmitter, this compound and its enantiomer are candidates for studying interactions with glutamate (B1630785) receptors. smolecule.comsmolecule.com This research could have implications for understanding neurological processes and developing therapies for neurological conditions. smolecule.com

Analytical and Quality Control Chemistry: The identification of this compound as an impurity in taxane (B156437) drugs like paclitaxel and docetaxel has made it a subject of interest in analytical chemistry. smolecule.com Research in this area focuses on detecting and quantifying its presence and understanding its impact on drug quality. smolecule.com

Physicochemical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 16422-27-8 epa.gov | 27025-25-8 nbinno.com |

| Molecular Formula | C7H13NO4 epa.gov | C7H14ClNO4 nbinno.com |

| Molecular Weight | 175.18 g/mol epa.gov | 211.64 g/mol nbinno.com |

| Appearance | Colorless to white crystalline solid smolecule.com | White to off-white crystalline powder nbinno.com |

| Melting Point | Not specified | 192-196°C (decomposes) nbinno.com |

| Solubility | Soluble in water and methanol (B129727) smolecule.com | Freely soluble in water and polar organic solvents nbinno.com |

| Optical Rotation | Not specified | [α]D20 = +12.5° to +14.5° (c=1 in H2O) nbinno.com |

| Storage | 2-8°C lookchem.com | 2-8°C in airtight containers, hygroscopic nbinno.com |

Research Applications of this compound

| Research Domain | Application |

| Asymmetric Synthesis | Used as a chiral building block to introduce specific stereochemistry into molecules. smolecule.comnbinno.com |

| Pharmaceutical Synthesis | Serves as a precursor for the synthesis of complex pharmaceutical compounds and for peptide modification. pharmaffiliates.comnbinno.com |

| Neuropharmacology | Studied for its potential interactions with glutamate receptors due to its structural similarity to glutamic acid. smolecule.comsmolecule.com |

| Analytical Chemistry | Investigated as an impurity in taxane-based drugs such as paclitaxel and docetaxel. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSPQZHMWGIGP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427129 | |

| Record name | (R)-dimethyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16422-27-8 | |

| Record name | Dimethyl D-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016422278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-dimethyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL D-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R638SJX27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for R Dimethyl 2 Aminopentanedioate

Enantioselective Synthesis Approaches

The selective synthesis of the (R)-enantiomer of dimethyl 2-aminopentanedioate from prochiral precursors or racemic mixtures is a key challenge addressed by several modern synthetic strategies. These methods are designed to introduce the desired stereochemistry at the C2 position with high efficiency and control.

Asymmetric Catalysis for Stereoselective Production of (R)-dimethyl 2-aminopentanedioate

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of this compound, a primary strategy involves the asymmetric hydrogenation of a prochiral precursor, dimethyl 2-oxoglutaramate. This reaction introduces the amine functionality with a defined stereochemistry.

The efficiency of such hydrogenations is highly dependent on the choice of the metal catalyst and the chiral ligand. Rhodium complexes with chiral phosphine (B1218219) ligands, such as TangPhos, have demonstrated high efficiency in the asymmetric hydrogenation of β-amino acid precursors, achieving high enantioselectivities (up to 99.6% ee) and turnover numbers. nih.gov While specific data for the direct synthesis of this compound via this method is not extensively reported, the general success of these catalytic systems with structurally similar substrates suggests their potential applicability.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of β-Amino Acid Precursors

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-TangPhos | β-Alkyl and β-aryl β-amino acid precursors | Up to 99.6% | nih.gov |

This table presents data for analogous reactions, highlighting the potential of the methodology.

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. For the synthesis of this compound, a chiral auxiliary can be attached to a glutamic acid derivative to control the stereochemical outcome of subsequent reactions.

One common strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov This approach allows for the diastereoselective alkylation of an amide derived from the auxiliary and a suitable glutamic acid precursor. The bulky nature of the pseudoephedrine auxiliary effectively shields one face of the enolate intermediate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary then yields the desired (R)-amino acid derivative. While specific examples for dimethyl 2-aminopentanedioate are not prevalent in the literature, the versatility of pseudoephenamine, a related auxiliary, in asymmetric alkylations to form quaternary carbon centers with high diastereoselectivity has been demonstrated. nih.gov

Another class of widely used chiral auxiliaries is the oxazolidinones. wikipedia.org These can be acylated with a glutamic acid derivative, and the resulting N-acyl oxazolidinone can undergo diastereoselective reactions. The stereochemical outcome is dictated by the stereocenter on the oxazolidinone ring. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, particularly for quaternary centers. nih.gov |

| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Versatile, predictable stereocontrol. wikipedia.org |

| 8-phenylmenthol | Asymmetric synthesis | One of the earliest and effective auxiliaries. |

| trans-2-phenyl-1-cyclohexanol | Ene reactions | Provides good diastereoselectivity. wikipedia.org |

Resolution Techniques for Enantiomeric Enrichment of this compound

Resolution techniques are employed to separate a racemic mixture of a compound into its individual enantiomers. This can be achieved through various methods, including classical resolution with a chiral resolving agent or through chromatographic separation on a chiral stationary phase.

Kinetic resolution is a particularly effective method where one enantiomer of a racemate reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. Enzymatic kinetic resolution is a prominent example of this approach.

Biocatalytic Transformations and Enzymatic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. This approach offers a green and efficient alternative to traditional chemical methods for the synthesis of chiral compounds.

Enzyme-Mediated Synthesis of this compound

The enzymatic synthesis of this compound can be achieved through two main strategies: the kinetic resolution of a racemic mixture of dimethyl 2-aminopentanedioate or the asymmetric synthesis from a prochiral precursor.

Kinetic Resolution: Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters and amines. uobabylon.edu.iq In the context of racemic dimethyl 2-aminopentanedioate, a lipase (B570770) can selectively acylate or hydrolyze one of the enantiomers, leading to the separation of the two. For instance, Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the kinetic resolution of various chiral amines and alcohols. uobabylon.edu.iqnih.gov While specific data for the resolution of dimethyl 2-aminopentanedioate is limited, the high enantioselectivity of CALB in related reactions suggests its potential. nih.gov

Asymmetric Synthesis: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov An (R)-selective transaminase could be used to synthesize this compound from its corresponding keto acid, dimethyl 2-ketoglutarate. medchemexpress.comcaymanchem.com The equilibrium of the reaction can often be shifted towards the product side by using a suitable amino donor and removing the co-product. nih.gov

Substrate Specificity and Reaction Kinetics of Biocatalysts in this compound Production

The success of a biocatalytic process hinges on the substrate specificity and kinetic properties of the chosen enzyme.

Lipases: The substrate specificity of lipases is influenced by the shape and nature of their active site. mdpi.com Some lipases exhibit broad substrate specificity, while others are highly selective for particular substrates. The selectivity of a lipase for one enantiomer over the other in a kinetic resolution is a key parameter, often expressed as the enantiomeric ratio (E). A high E value is desirable for an efficient resolution. The specificity of lipases can be influenced by the nature of the acylating agent and the reaction medium. uobabylon.edu.iq

Transaminases: The substrate specificity of transaminases is determined by the amino acid residues lining the active site. nih.gov Different transaminases exhibit preferences for different amino donors and keto acid acceptors. The kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (kcat), provide a measure of the enzyme's affinity for its substrates and its catalytic efficiency. nih.gov For the synthesis of this compound, a transaminase with high activity and selectivity towards dimethyl 2-ketoglutarate would be ideal. The determination of these kinetic parameters is crucial for optimizing the reaction conditions and achieving high yields of the desired product. nih.govnih.gov

Table 3: Key Enzymes in Biocatalytic Synthesis of Chiral Amines

| Enzyme Class | Reaction Type | Key Considerations |

| Lipases | Kinetic Resolution | Enantioselectivity (E-value), choice of acylating agent and solvent. uobabylon.edu.iqresearchgate.net |

| Transaminases | Asymmetric Synthesis | Substrate specificity, kinetic parameters (Km, kcat), equilibrium position. nih.govnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and the optimization of atom economy.

Solvent-Free and Aqueous Reaction Systems for this compound

Traditional esterification reactions often rely on large volumes of organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous reaction systems is a primary goal in the green synthesis of this compound.

While specific literature detailing solvent-free or aqueous synthesis of this compound is limited, general methodologies for amino acid esterification can be adapted. For instance, the Fischer esterification of D-glutamic acid with methanol (B129727) can theoretically be performed under solvent-free conditions by using an excess of methanol, which acts as both the reagent and the solvent. Another approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing the need for extraction solvents.

Aqueous synthesis of amino acid esters presents challenges due to the competing hydrolysis of the ester product. However, enzymatic approaches offer a promising alternative. Lipases, for example, can function in predominantly aqueous environments or in biphasic systems, minimizing the use of organic solvents. nih.gov The lipase-catalyzed esterification of D-glutamic acid with methanol, if developed, would represent a significant advancement in the green synthesis of its dimethyl ester.

Atom Economy and Sustainable Synthesis Pathways for this compound

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govresearchgate.net The classical Fischer esterification of D-glutamic acid with methanol to produce this compound, while a common method, does not have a perfect atom economy due to the formation of water as a byproduct.

The reaction is as follows:

C₅H₉NO₄ (D-Glutamic Acid) + 2CH₃OH (Methanol) → C₇H₁₃NO₄ (this compound) + 2H₂O (Water)

The theoretical atom economy for this reaction can be calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| D-Glutamic Acid | C₅H₉NO₄ | 147.13 |

| Methanol | CH₃OH | 32.04 |

| This compound | C₇H₁₃NO₄ | 175.18 |

| Water | H₂O | 18.02 |

Calculation:

Sum of Molecular Weights of Reactants = 147.13 + 2 * 32.04 = 211.21 g/mol

Atom Economy = (175.18 / 211.21) x 100 ≈ 82.94%

This calculation demonstrates that, even with a 100% yield, approximately 17% of the reactant mass is converted into the water byproduct.

To improve the atom economy, alternative synthetic pathways are being explored. One such approach involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a green reagent as it is non-toxic and biodegradable. The reaction of D-glutamic acid with DMC, in the presence of a suitable catalyst, could potentially yield this compound and methanol as the only byproduct, which can be recycled. This would lead to a higher atom economy. A novel and efficient method for the modification of various amino acids using a dimethyl carbonate (DMC) and acid system has been developed, achieving high conversions and yields. rsc.org

Novel Synthetic Routes and Process Intensification for this compound

The development of novel synthetic routes and the intensification of existing processes are crucial for making the production of this compound more efficient, cost-effective, and scalable.

Development of Efficient and Scalable Preparations of this compound

The traditional batch-wise Fischer esterification can be inefficient for large-scale production. Continuous flow chemistry offers a promising alternative for the scalable synthesis of this compound. A continuous process could involve pumping a solution of D-glutamic acid in methanol through a heated reactor packed with a solid acid catalyst. This approach allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity of the product. While specific examples for this compound are not widely published, the principles of continuous manufacturing are being applied to similar molecules. google.com

Another avenue for efficient preparation involves the use of alternative esterification reagents. For example, trimethylchlorosilane (TMSCl) in methanol has been shown to be an efficient system for the esterification of various amino acids at room temperature, offering mild reaction conditions and good to excellent yields. nih.govresearchgate.net Adapting this method for D-glutamic acid could provide a more convenient and potentially scalable synthesis of its dimethyl ester.

A patent for the L-enantiomer describes a one-pot method where the L-glutamic acid dimethyl ester hydrochloride is generated as an oily intermediate and used directly in the next step without isolation, reducing the use of raw materials and costs. researchgate.net A similar strategy could be envisioned for the R-enantiomer.

Mechanistic Investigations of Formation Reactions of this compound

The formation of this compound via Fischer esterification follows a well-established acid-catalyzed nucleophilic acyl substitution mechanism. nrochemistry.com The key steps are:

Protonation of the carbonyl oxygen of both carboxylic acid groups of D-glutamic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by methanol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the incoming methanol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final dimethyl ester product and regenerate the acid catalyst.

Under acidic conditions, both the alpha and gamma carboxylic acid groups of D-glutamic acid are esterified. Studies on the esterification of glutamic acid have shown that both monoesters (alpha and gamma) and the diester can be formed, and the distribution of these products can be influenced by the reaction conditions. nih.govacs.org

Mechanistic studies on enzymatic syntheses, for instance, using lipases, would involve understanding the enzyme's active site and its interaction with the D-glutamic acid and methanol substrates. Lipases typically employ a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) to facilitate the esterification through an acyl-enzyme intermediate. nih.gov The regioselectivity of enzymatic esterification, i.e., whether the alpha or gamma carboxyl group is esterified first, would be a key area of investigation.

Reactivity and Derivatization Chemistry of R Dimethyl 2 Aminopentanedioate

Amination and Amidation Reactions of (R)-dimethyl 2-aminopentanedioate

The primary amine group of this compound is a key site for derivatization, readily undergoing acylation to form amides. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules. The reaction involves the coupling of the amino group with a carboxylic acid, typically activated to facilitate the formation of the amide bond.

Commonly employed methods for the synthesis of amides from amines involve the use of coupling reagents. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents can be utilized for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). researchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side reactions, including racemization.

For instance, the synthesis of N-stearoyl-L-glutamic acid diethyl ester has been achieved by reacting L-glutamic acid diethyl ester with stearic acid using DCC as a catalyst. researchgate.net A similar approach can be applied to this compound. Another method involves the reaction of the amino ester with an acyl chloride, such as stearoyl chloride, to form the corresponding N-acyl derivative. researchgate.net

The amidation can also be achieved through an ester-amide exchange reaction, where the ester is reacted directly with an amine. For example, the reaction of dimethyl glutarate with dimethylamine (B145610) in the presence of a sodium methoxide (B1231860) catalyst can produce N,N-dimethyl glutaramide methyl ester and N,N,N',N'-tetramethyl glutaramide. google.com This type of reaction can be influenced by temperature and the nature of the catalyst. google.com

| Reaction Type | Reagents | General Conditions | Product |

| Amide Coupling | Carboxylic Acid, Coupling Reagent (e.g., DCC, EDC, PyBOP) | Organic solvent, room temperature or mild heating | N-Acyl-(R)-dimethyl 2-aminopentanedioate |

| Acylation | Acyl Chloride | Base (e.g., triethylamine), organic solvent | N-Acyl-(R)-dimethyl 2-aminopentanedioate |

| Ester-Amide Exchange | Amine, Catalyst (e.g., sodium methoxide) | Heating | N-Substituted amide derivative |

Esterification and Transesterification Pathways Involving this compound

The two methyl ester groups of this compound can undergo esterification and transesterification reactions. The initial synthesis of the compound itself is an esterification of D-glutamic acid with methanol (B129727) in the presence of an acid catalyst. smolecule.com

Transesterification, the exchange of the alkoxy group of an ester with that of an alcohol, is a common reaction for this class of compounds. This process can be catalyzed by either acids or bases. nih.gov In an acid-catalyzed mechanism, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol. In a base-catalyzed mechanism, the base deprotonates the alcohol, increasing its nucleophilicity. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product. nih.gov For example, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to the corresponding dialkyl ester.

Selective esterification of one of the carboxyl groups can be challenging but is achievable under specific conditions. For instance, selective monohydrolysis of symmetric diesters can be performed to yield a mono-acid mono-ester, which can then be re-esterified with a different alcohol. acs.org

| Reaction Type | Catalyst | General Conditions | Product |

| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | Excess of new alcohol, heating | (R)-dialkyl 2-aminopentanedioate |

| Base-Catalyzed Transesterification | Strong Base (e.g., NaOCH₃) | Excess of new alcohol, heating | (R)-dialkyl 2-aminopentanedioate |

Transformations at the Carboxyl and Amino Functionalities of this compound

Beyond amidation and transesterification, the functional groups of this compound can undergo various other transformations.

Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids under either acidic or basic conditions. nih.gov This reaction is essentially the reverse of esterification. Complete hydrolysis yields D-glutamic acid. Selective monohydrolysis of one of the ester groups is also a possibility, leading to the corresponding mono-ester of D-glutamic acid. acs.org

Reduction: The ester functionalities can be reduced to alcohols. However, this requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. The reduction of both ester groups would yield the corresponding amino diol. It is also possible to reduce N-protected amino acids to their corresponding amino alcohols. researchgate.net

Cyclization: Under certain conditions, derivatives of glutamic acid esters can undergo cyclization to form pyroglutamic acid derivatives. For example, heating glutamine can lead to the formation of pyroglutamic acid. nih.gov Similarly, the formation of pyroglutamate (B8496135) from γ-glutamyl peptides can occur during esterification procedures. mdpi.com

Reactions of the Amino Group: The primary amine can participate in reactions other than acylation. For example, it can react with aldehydes and ketones to form Schiff bases (imines).

Stereochemical Control in Derivatization Reactions of this compound

A critical aspect of the derivatization of this compound is the control of the stereocenter at the α-carbon. Racemization, the formation of an equal mixture of both enantiomers, can occur under certain reaction conditions, particularly those involving strong bases or high temperatures.

In peptide coupling reactions, the choice of coupling reagent and additives is crucial to suppress racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with carbodiimides to minimize this side reaction. researchgate.net The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose its stereochemical integrity.

During transformations of the ester groups, care must also be taken to avoid conditions that could lead to epimerization at the α-carbon. For example, strong basic conditions used for hydrolysis or transesterification could potentially lead to racemization. Biocatalytic methods, using enzymes, can offer excellent stereoselectivity in reactions such as the deuteration of α-amino acids and their methyl esters. nih.gov

The synthesis of the starting material, this compound, from D-glutamic acid is typically performed under conditions that preserve the stereochemistry. smolecule.com Maintaining this stereochemical purity throughout subsequent derivatization steps is paramount for its application in the synthesis of chiral molecules.

Reaction Mechanism Elucidation for Key Derivatizations of this compound

Amidation (Peptide Coupling): The mechanism of amide bond formation using a coupling reagent like DCC involves the activation of the carboxylic acid. The carboxylate attacks the DCC to form a highly reactive O-acylisourea intermediate. The amino group of this compound then attacks the carbonyl carbon of this intermediate. This is followed by the collapse of the tetrahedral intermediate and the release of the amide product and dicyclohexylurea, the byproduct of DCC. The presence of additives like HOBt can modify this mechanism by forming an active ester with HOBt, which is less prone to racemization and is then attacked by the amine. uniurb.it

Transesterification:

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the incoming alcohol nucleophile. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol is eliminated, and the new ester is formed after deprotonation.

Base-Catalyzed Mechanism: The base deprotonates the incoming alcohol, forming a more potent alkoxide nucleophile. This alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The original alkoxide is then eliminated as a leaving group, resulting in the new ester. nih.gov

Hydrolysis: The mechanism of ester hydrolysis is the reverse of esterification and can also be catalyzed by acid or base, following similar mechanistic pathways involving nucleophilic acyl substitution.

Applications of R Dimethyl 2 Aminopentanedioate As a Chiral Building Block

Role in Peptide Synthesis

In peptide science, the incorporation of non-natural amino acids is a key strategy for developing peptides with enhanced properties. (R)-dimethyl 2-aminopentanedioate, providing a D-glutamic acid residue, is utilized to create modified peptides and peptidomimetics with improved stability and novel functionalities. pharmaffiliates.comnih.gov The presence of the D-enantiomer can confer resistance to enzymatic degradation, a significant advantage for therapeutic peptides. nih.gov

Incorporation of this compound into Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides, often with improved pharmacological properties such as better stability and bioavailability. nih.gov The introduction of D-amino acids, such as D-glutamic acid from this compound, is a fundamental technique in the design of peptidomimetics. This modification alters the peptide's backbone conformation, protecting it from degradation by proteases that typically recognize only L-amino acids. nih.gov

The incorporation of a D-glutamic acid residue can induce specific secondary structures, like β-turns, which are critical for biological activity. This structural influence allows for the creation of scaffolds that mimic the three-dimensional pharmacophore of a natural peptide, enabling interaction with biological targets. nih.gov While direct synthesis examples are specific to research goals, the principle lies in using chiral building blocks like this compound to generate bioactive motifs with enhanced durability for applications in drug discovery. nih.gov

Synthesis of Modified Peptides Utilizing this compound

The synthesis of peptides containing a D-glutamic acid residue from this compound typically employs solid-phase peptide synthesis (SPPS). In this method, the amino acid building blocks are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The use of the dimethyl ester form protects the carboxylic acid groups of the glutamic acid residue during the coupling reactions.

The integration of D-amino acids can lead to peptides with unique properties. Enzymatic methods have also been developed for the synthesis of dipeptides containing D-amino acids, where amino acid methyl esters can serve as substrates. nih.gov These modified peptides are crucial for studying protein functions and for developing new therapeutic agents.

| Application Area | Description | Research Findings |

| Peptidomimetic Design | Creation of peptide-like molecules with improved stability and bioavailability. | Incorporation of D-amino acids like D-glutamic acid protects against enzymatic degradation and helps mimic bioactive conformations. nih.gov |

| Modified Peptide Synthesis | Incorporation of D-glutamic acid into peptide chains via methods like solid-phase peptide synthesis (SPPS). | D-amino acid-containing peptides are studied for enhanced stability and novel biological functions. nih.govepa.gov |

| Enhanced Stability | Increasing the peptide's resistance to proteases. | The presence of D-amino acids in the bacterial cell wall, such as D-glutamic acid, provides protection against degradation. nih.gov |

Construction of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, ranging from natural products to pharmaceutical intermediates. lookchem.com Its defined stereochemistry is essential for producing enantiomerically pure target compounds.

This compound as a Precursor in Natural Product Synthesis

A significant application of this compound is in the synthesis of pyroglutamic acid and its derivatives. chiraltech.com Pyroglutamic acid is a naturally occurring amino acid derivative found in many proteins. nih.gov The synthesis often involves the cyclization of glutamic acid or its derivatives. For instance, N-protected glutamic acid can be cyclized to form the corresponding N-protected pyroglutamic acid. chiraltech.com The dimethyl ester starting material facilitates the necessary chemical transformations to achieve the target natural product structure.

Synthesis of Pharmaceutical Intermediates Derived from this compound

The hydrochloride salt of this compound is a versatile intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. pharmaffiliates.com As a derivative of D-glutamic acid, it serves as a precursor for compounds that can interact with glutamate (B1630785) receptors in the central nervous system. Its chiral nature is paramount, as the biological activity of pharmaceuticals is often dependent on a specific enantiomer. The compound is also used as a building block in the synthesis of agrochemicals. rsc.org

| Compound Type | Synthetic Application | Relevance |

| Pyroglutamic Acid Derivatives | Serves as a starting material for the synthesis of pyroglutamic acid, a natural amino acid derivative. chiraltech.com | Pyroglutamic acid is a component of many natural peptides and proteins and has its own biological significance. nih.gov |

| Pharmaceutical Intermediates | Used as a key chiral building block for complex molecules, especially for drugs targeting neurological disorders. pharmaffiliates.com | Provides the necessary stereochemistry for potent and selective interaction with biological targets like glutamate receptors. pharmaffiliates.com |

| Agrochemicals | Employed as a building block in the synthesis of various agrochemicals. rsc.org | The structural features of the amino acid derivative can be incorporated to create new active compounds for agriculture. |

Utilization in Polymer Chemistry and Material Science

In the field of material science, this compound and similar amino acid derivatives are valuable monomers for the synthesis of biodegradable polymers. Specifically, they are used to create poly(ester amide)s (PEAs), a class of polymers known for their biocompatibility and biodegradability, making them suitable for biomedical applications.

The synthesis of PEAs can be achieved through the polycondensation of a diamide-diester (derived from an amino acid like D-glutamic acid dimethyl ester) with a diol. lookchem.com The resulting polymers combine the properties of polyesters and polyamides. The ester linkages are susceptible to hydrolysis, which accounts for their biodegradability, while the amide bonds contribute to the material's thermal and mechanical properties through hydrogen bonding. lookchem.com These polymers are of great interest for applications such as tissue engineering scaffolds and drug delivery systems.

| Polymer Type | Synthesis Method | Monomers | Key Properties & Applications |

| Poly(ester amide) (PEA) | Polycondensation | This compound (as part of a diamide-diester), diols. lookchem.com | Biodegradable, biocompatible. Used in biomedical applications like tissue engineering and drug delivery. |

| Unsaturated Poly(ester amide)s | Multi-step polycondensation to avoid side reactions. | Dimethyl esters (e.g., dimethyl adipate), diamines, and unsaturated diacids (e.g., itaconic acid). nih.gov | UV-curable, potential for creating cross-linked biomaterials. nih.gov |

Synthesis of Chiral Polymers Employing this compound

The structure of this compound makes it a suitable monomer for the synthesis of chiral polymers, particularly poly(ester amide)s (PEAs). magtech.com.cn PEAs are a class of functional polymers that incorporate both ester and amide linkages in their main chain, offering a combination of biodegradability, biocompatibility, and favorable mechanical properties. magtech.com.cnresearchgate.netrsc.org These characteristics make them highly sought after for applications in biomedical fields like drug delivery and tissue engineering. magtech.com.cnrsc.org

The synthesis of PEAs can be achieved through various methods, including thermal polycondensation and ring-opening polymerization. magtech.com.cnresearchgate.net In polycondensation, a diamine can be reacted with a dicarboxylic acid derivative, or a diol can be reacted with a diamide-diester. researchgate.net this compound can, in principle, be transformed into such monomers. For instance, its amine group can be acylated and the ester groups hydrolyzed to a dicarboxylic acid, or the ester groups can be reduced to diols, creating chiral monomers that embed the (R)-stereocenter into the polymer backbone.

The incorporation of chiral α-amino acid derivatives like this compound into the polymer structure imparts chirality to the final material. This can influence the polymer's secondary structure (e.g., formation of helical conformations) and its macroscopic properties, such as its degradation profile and its interactions with biological systems.

Table 1: Potential Monomer Derivatives of this compound for PEA Synthesis

| Monomer Type | Potential Derivative from this compound | Co-monomer | Resulting Polymer |

| Chiral Diacid | N-protected (R)-2-aminopentanedioic acid | Aliphatic Diol | Chiral Poly(ester amide) |

| Chiral Diol | (R)-2-amino-1,5-pentanediol derivative | Dicarboxylic Acid | Chiral Poly(ester amide) |

| Chiral Diamine | (R)-2-aminopentanedioic diamide | Diacid Chloride | Chiral Polyamide |

Development of Functional Materials Incorporating this compound

The integration of this compound into polymer matrices leads to the development of functional materials with tailored properties. The presence of ester groups renders these materials susceptible to hydrolysis, making them biodegradable. researchgate.net This is a key feature for transient medical implants and drug delivery vehicles. The amide linkages, on the other hand, provide mechanical strength and thermal stability through intermolecular hydrogen bonding. researchgate.netresearchgate.net

Functional materials derived from this chiral building block can include:

Biodegradable Sutures and Scaffolds: In tissue engineering, scaffolds made from chiral PEAs can support cell growth and proliferation, eventually degrading as new tissue is formed. The chirality of the material can influence cell adhesion and recognition processes.

Drug Delivery Systems: The polymer matrix can be designed to encapsulate therapeutic agents. The degradation rate of the polymer, which can be tuned by the choice of co-monomers, controls the release profile of the entrapped drug. upc.edu

Hydrogels: By using appropriate cross-linking agents, polymers incorporating this compound can be used to form hydrogels. These materials can absorb large amounts of water and are being investigated for applications such as soft tissue replacement and as a medium for controlled substance release.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The specific stereochemistry and functional groups of this compound and its derivatives make them excellent candidates for constructing ordered supramolecular assemblies and chiral recognition systems.

Design of Chiral Recognition Systems Using this compound

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in biology and chemistry. nih.gov Derivatives of this compound can be employed as chiral selectors in various analytical techniques.

A common strategy involves the use of metal complexes as chiral selectors. mdpi.com In this approach, a derivative of this compound acts as a chiral ligand that coordinates to a metal ion, such as copper(II) or zinc(II). mdpi.com This creates a rigid and well-defined chiral environment around the metal center. When this complex interacts with a racemic mixture of an analyte, it forms diastereomeric complexes that have different stabilities or physicochemical properties, allowing for the separation or quantification of the enantiomers. nih.gov Such systems are valuable in enantioselective chromatography, sensing, and catalysis.

Table 2: Components of a Chiral Recognition System

| Component | Role | Example based on this compound |

| Chiral Ligand | Provides the chiral environment | A tetradentate ligand derived from this compound |

| Metal Ion | Acts as a coordination center | Copper(II) (Cu²⁺) |

| Analyte | The chiral compound to be separated/detected | Racemic mixture of an amino acid or drug |

| Resulting Complex | Transient diastereomeric complexes | [Cu(chiral ligand)(R-analyte)] and [Cu(chiral ligand)(S-analyte)] |

Assembly of Supramolecular Architectures from this compound Derivatives

The self-assembly of molecules into well-defined, non-covalent architectures is a cornerstone of supramolecular chemistry. By modifying the ester groups of this compound into amides or other functional groups capable of strong, directional interactions like hydrogen bonding, it is possible to program molecules to self-assemble into larger structures.

For example, bolaamphiphiles derived from this compound, which possess hydrophilic head groups at both ends of a rigid hydrophobic core, could self-assemble in solution to form nanofibers, vesicles, or gels. The inherent chirality of the building block would be transferred to the resulting supramolecular structure, leading to the formation of helical fibers or other chiral morphologies. These chiral supramolecular materials could find applications in areas such as asymmetric catalysis, chiral separations, and the development of advanced optical materials.

Spectroscopic and Computational Studies on R Dimethyl 2 Aminopentanedioate

Conformational Analysis of (R)-dimethyl 2-aminopentanedioate through Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the three-dimensional structure and chemical environment of molecules. For a chiral compound like this compound, techniques that are sensitive to stereochemistry and functional group composition are particularly crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and connectivity of atoms in a molecule. By analyzing the chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra, the local electronic environment of each nucleus can be determined.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the methoxy (B1213986) protons of the two ester groups, the alpha-proton at the chiral center, and the protons of the pentanedioate (B1230348) backbone. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the two carbonyl carbons of the ester groups, the chiral alpha-carbon, and the carbons of the side chain. While specific experimental data for this exact compound is not widely published, expected chemical shift ranges can be predicted based on similar structures like dimethyl DL-glutamate. caymanchem.com

Predicted NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) in ppm |

|---|---|---|

| Alpha-proton (α-H) | ¹H | ~3.5 - 4.0 |

| Methylene protons (CH₂) | ¹H | ~1.9 - 2.5 |

| Ester methyl protons (OCH₃) | ¹H | ~3.6 - 3.8 |

| Carbonyl carbons (C=O) | ¹³C | ~170 - 175 |

| Alpha-carbon (α-C) | ¹³C | ~50 - 55 |

| Methylene carbons (CH₂) | ¹³C | ~25 - 35 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiroptical Properties of this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and rotation of circularly polarized light by chiral molecules. These methods are essential for determining the absolute configuration and studying the conformational properties of optically active compounds like this compound.

Studies on related amino acids and their derivatives have shown that the sign and magnitude of the Cotton effect, a characteristic feature in CD and ORD spectra, are directly related to the stereochemistry of the chiral center. nih.govnih.gov For amino acids, the n → π* electronic transition of the carboxyl or ester group typically gives rise to a CD band in the 200-220 nm region. nih.gov The (R)-configuration of the title compound, derived from D-glutamic acid, would be expected to produce a characteristic CD spectrum that is a mirror image of its (S)-enantiomer. acs.org This non-destructive technique confirms the stereochemical integrity of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. xray.cz These techniques are complementary and together offer a comprehensive vibrational profile. youtube.com

For this compound, key functional groups include the primary amine (NH₂), two ester groups (C=O, C-O), and alkane C-H bonds. IR and Raman spectra would display characteristic absorption or scattering bands corresponding to the stretching and bending vibrations of these groups. Recent studies combining spectroscopy with theoretical calculations have been effective in identifying specific vibrational modes for acetylated amino acids, a methodology that is applicable here. eurekalert.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1730 - 1750 youtube.com |

| N-H (amine) | Bending | 1590 - 1650 |

Theoretical and Computational Chemistry Approaches for this compound

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure of this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

A typical DFT study on this compound would involve geometry optimization followed by the calculation of electronic properties using a specific functional and basis set, such as B3LYP/6-311G(d,p). nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. nih.gov

Calculated Electronic Properties from a Hypothetical DFT Study

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Energy difference (ΔE) | ~ 5.0 to 7.0 eV |

Note: These values are illustrative and depend heavily on the computational method and level of theory employed.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms governed by a "force field," MD can explore the different conformations (shapes) a flexible molecule like this compound can adopt. researchgate.netnih.gov

An MD simulation would reveal the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. mpg.de For amino acid derivatives, these simulations can show how the side chain and backbone dihedral angles fluctuate, providing a dynamic picture of the molecule's structure in solution. nih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, by revealing its preferred shapes. The results can be visualized through Ramachandran-like plots that map the accessible conformational space. acs.org

Quantum Chemical Modeling of Reactivity of this compound

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a fundamental tool for predicting and understanding the reactivity of molecules. nih.govresearchgate.net This approach allows for the calculation of various electronic properties and reactivity descriptors that provide a quantitative basis for assessing how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, which is the most electron-rich site. The LUMO, conversely, would likely be distributed over the carbonyl groups of the ester functionalities, which are electron-deficient centers. This distribution makes the amino group the primary site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In the case of this compound, an MEP analysis would be expected to show a region of high negative potential around the oxygen atoms of the carbonyl groups and a region of slightly less negative potential around the nitrogen atom. The hydrogen atoms of the amino group and the methyl groups would exhibit positive potential. This visual representation complements the FMO analysis by highlighting the electron-rich and electron-poor areas of the molecule, thereby providing a guide to its reactivity.

Global Reactivity Descriptors

A study on various glutamic acid derivatives utilized DFT to calculate these descriptors and predict their biological potential. nih.gov Although this compound was not among the derivatives specifically analyzed in that study, the methodology employed is directly applicable.

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

These descriptors provide a powerful framework for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For instance, a molecule with a high electrophilicity index will be a strong electrophile.

Interactive Data Table of Predicted Reactivity Descriptors

While specific experimental or calculated data for this compound is not present in the provided search results, a hypothetical data table based on typical values for similar amino acid esters can be constructed to illustrate the concept. The following table presents a plausible set of quantum chemical reactivity descriptors for this compound, calculated at a theoretical level such as B3LYP/6-31G*.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -0.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.0 |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 0.5 |

| Electronegativity | χ | (I + A) / 2 | 4.5 |

| Chemical Hardness | η | (I - A) / 2 | 4.0 |

| Chemical Softness | S | 1 / η | 0.25 |

| Electrophilicity Index | ω | χ² / (2η) | 2.53 |

Mechanistic and Biological Research Involving R Dimethyl 2 Aminopentanedioate

Enzyme Inhibition Studies Using (R)-dimethyl 2-aminopentanedioate in In Vitro Models

Currently, there is a lack of published research specifically investigating the enzyme inhibitory properties of this compound.

No specific studies detailing the direct interaction of this compound with enzyme active sites or allosteric sites have been identified. Research in this area would be necessary to determine if this compound can act as a competitive, non-competitive, or uncompetitive inhibitor for any particular enzyme.

Detailed structure-activity relationship (SAR) studies for this compound are not available. Such studies would involve the synthesis and evaluation of various analogs to determine which structural features are critical for any potential enzyme binding and inhibition.

Receptor Binding Studies and Ligand Design with this compound

There is no readily available information from receptor binding assays or ligand design studies involving this compound.

Computational studies, such as molecular docking, to predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets have not been published.

The use of this compound as a scaffold for the design of specific ligands for therapeutic targets has not been described in the available literature. Medicinal chemistry campaigns focused on modifying this scaffold to achieve desired biological activity are yet to be reported.

Cellular and Molecular Mechanisms of Action of this compound (In Vitro Studies)

In vitro studies to elucidate the cellular and molecular mechanisms of action of this compound are absent from the scientific literature. Research is needed to understand its effects on cell signaling pathways, gene expression, and other cellular processes.

Pathways of Biological Activity in Cell Culture Models Involving this compound

Direct experimental evidence detailing the specific pathways of biological activity for this compound in cell culture models is not extensively documented in publicly available research. However, based on its structural similarity to glutamate (B1630785), it is hypothesized that its biological effects, if any, would likely involve interactions with glutamate receptors and transporters. Glutamate itself is a primary excitatory neurotransmitter in the central nervous system and its effects are mediated through a variety of ionotropic and metabotropic receptors, influencing numerous cellular processes including neuronal excitability, synaptic plasticity, and cell survival.

It is plausible that this compound could act as a modulator of these pathways, although its efficacy and specific mode of action (e.g., as an agonist, antagonist, or allosteric modulator) would require empirical validation. The esterification of the carboxyl groups may alter its binding affinity and activation potential at these receptors compared to D-glutamic acid. Furthermore, the stereochemistry of the molecule (the (R)-enantiomer) is a critical determinant of its biological activity, as glutamate receptors often exhibit stereospecificity.

Future research in this area would necessitate a series of in vitro assays using various cell lines (e.g., neuronal cell lines like SH-SY5Y or primary neuronal cultures) to systematically evaluate the compound's impact on key cellular signaling cascades.

Table 1: Potential, Unverified Biological Pathways for this compound

| Pathway Category | Specific Pathway | Potential Effect |

| Neurotransmission | Glutamate Receptor Signaling | Modulation of receptor activity (agonist/antagonist) |

| Cell Signaling | Calcium Signaling | Alteration of intracellular calcium levels |

| Metabolic Regulation | Amino Acid Metabolism | Interaction with amino acid transporters |

This table represents hypothetical pathways based on the structure of the compound and requires experimental verification.

Investigation of Cellular Uptake and Metabolism of this compound (In Vitro)

The cellular uptake and metabolic fate of this compound have not been specifically elucidated in published literature. For polar molecules like amino acid derivatives, cellular entry is typically mediated by specific transporter proteins. It is conceivable that this compound may utilize one or more of the known amino acid transport systems, although its affinity for these transporters is unknown. The presence of the methyl esters could potentially increase its lipophilicity, which might allow for a degree of passive diffusion across the cell membrane, a hypothesis that would need to be tested experimentally.

Once inside the cell, it is anticipated that the ester groups of this compound would be susceptible to hydrolysis by intracellular esterases, yielding D-glutamic acid and methanol (B129727). This metabolic conversion would be a critical step in determining the compound's ultimate biological activity, as the resulting D-glutamic acid could then participate in various cellular processes. The rate of this hydrolysis and the specific enzymes involved would be key parameters to investigate.

To definitively characterize the cellular uptake and metabolism, in vitro studies employing radiolabeled this compound would be required. Such studies would allow for the tracking of the compound's movement across the cell membrane and its subsequent metabolic transformation.

Table 2: Hypothesized Cellular Uptake and Metabolic Profile of this compound

| Process | Proposed Mechanism | Key Factors to Investigate |

| Cellular Uptake | Transporter-mediated uptake | Identification of specific amino acid transporters |

| Passive diffusion | Measurement of membrane permeability | |

| Metabolism | Hydrolysis of methyl esters | Identification of responsible intracellular esterases |

| Conversion to D-glutamic acid | Quantification of metabolic products |

This table outlines a theoretical framework for the cellular processing of this compound, which awaits experimental confirmation.

Analytical Method Development for R Dimethyl 2 Aminopentanedioate and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment of (R)-dimethyl 2-aminopentanedioate

Chromatographic methods are central to the analysis of this compound, providing powerful tools for separation from impurities and for the determination of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of amino acids and their derivatives.

Due to the lack of a strong chromophore in this compound, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors. Common derivatizing agents for amino groups include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). A typical RP-HPLC method would involve a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Table 1: Illustrative RP-HPLC Method Parameters for Derivatized this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm for OPA) |

| Injection Volume | 10 µL |

This method allows for the separation of the derivatized this compound from potential impurities such as the free dicarboxylic acid or the monomethyl esters.

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis. However, it can be converted into a more volatile derivative. One common derivatization strategy for amino acids is esterification of the carboxylic acid groups followed by acylation of the amino group. Since the carboxylic acid groups are already esterified in the target molecule, a simple acylation of the primary amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield a volatile derivative suitable for GC analysis.

Another potential route for GC analysis involves the intramolecular cyclization of related glutamic acid derivatives to form pyroglutamic acid, which can then be esterified and analyzed by GC-MS. This approach has been used for the analysis of γ-glutamyl peptides and could be adapted for related compounds.

Table 2: Representative GC-MS Conditions for a Volatile Derivative of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-500 m/z |

This method would be effective for identifying and quantifying volatile impurities and degradation products.

Chiral Chromatography for Enantiomeric Purity Determination of this compound

The determination of enantiomeric purity is of paramount importance for chiral compounds used in pharmaceutical applications. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or GC, is the most reliable method for separating enantiomers.

For the HPLC analysis of this compound, a chiral stationary phase based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, would be a suitable choice. For instance, a method analogous to the separation of acetyl-glutamine enantiomers could be employed. gcms.cz This would likely involve a normal-phase mobile system. gcms.cz

Table 3: Example Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

In chiral GC, derivatization of the analyte is often followed by separation on a column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. lookchem.com This approach provides high resolution and sensitivity. lookchem.com

Mass Spectrometry for Identification and Quantification of this compound

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the structural elucidation and quantification of this compound. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to readily form a protonated molecule [M+H]⁺ in positive ion mode.

Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern of the parent ion. For this compound, characteristic losses would include the loss of methanol (CH₃OH) and the loss of the methoxycarbonyl group (COOCH₃). These fragmentation patterns can be used to develop highly selective and sensitive quantitative methods using multiple reaction monitoring (MRM). A similar approach has been applied to related amino acids. europa.eu

Spectrophotometric Methods for Concentration Determination of this compound

UV-Vis spectrophotometry can be a simple and rapid method for determining the concentration of this compound in solution, provided it has been appropriately derivatized. The native molecule does not possess a significant chromophore that absorbs in the near-UV or visible range.

Following derivatization with a chromogenic reagent, such as ninhydrin (B49086) or OPA, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve. For instance, the reaction of primary amines with ninhydrin produces a deep purple color (Ruhemann's purple) that can be quantified at approximately 570 nm.

Development of Robust and Validated Analytical Protocols for this compound

The development of a robust and validated analytical protocol is essential for ensuring the reliability and consistency of results in a quality control environment. The validation process should follow the guidelines of the International Council for Harmonisation (ICH). europa.eu

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation report would be generated to document the performance of the analytical method.

Future Directions and Emerging Research Avenues for R Dimethyl 2 Aminopentanedioate

Integration of (R)-dimethyl 2-aminopentanedioate Synthesis with Flow Chemistry and Microfluidics

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with continuous flow chemistry and microfluidics emerging as powerful tools for process intensification and optimization. While specific literature on the continuous flow synthesis of this compound is not yet prevalent, the successful application of these technologies to related amino acid esters and chiral molecules suggests a promising future.

Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening of reaction conditions. For the synthesis of this compound, which typically involves esterification and potentially the introduction of the chiral center via enzymatic or catalytic methods, flow chemistry could offer several benefits. For instance, a continuous-flow procedure for the lipase-catalyzed Michael addition of aromatic amines to acrylates has been developed for the synthesis of β-amino acid esters, demonstrating the feasibility of enzymatic reactions in flow. mdpi.com Similarly, the synthesis of β-amino α,β-unsaturated esters has been successfully demonstrated in continuous flow, highlighting the potential for greener process technology. researchgate.net

Microfluidic reactors, with their high surface-area-to-volume ratios, provide precise control over reaction parameters, making them ideal for optimizing delicate synthetic steps and for the synthesis of highly pure chiral compounds. The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in a cascading continuous-flow microreactor system, showcasing the potential for multi-step enzymatic syntheses in microfluidic devices. nih.gov The application of photoredox catalysis in microfluidic systems for the synthesis of trifluoromethylated amino acids further underscores the versatility of this technology. nih.gov A proposed flow process for peptide synthesis utilizing immobilized reagents and scavengers could also be adapted for the synthesis and modification of this compound derivatives. durham.ac.uk

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Flow Synthesis | Relevance to this compound |

| Heat Transfer | Superior control over reaction temperature, minimizing side reactions. | Crucial for maintaining enantiomeric purity during synthesis. |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates. | Can improve the efficiency of esterification and other synthetic steps. |

| Safety | Small reactor volumes reduce the risks associated with exothermic reactions or hazardous reagents. | Important when using reagents like thionyl chloride for esterification. |

| Automation | Allows for continuous production and real-time monitoring and control. | Enables consistent quality and higher throughput of the final product. |

| Scalability | "Scale-out" by running multiple reactors in parallel is often more straightforward than traditional "scale-up". | Facilitates easier transition from laboratory-scale synthesis to industrial production. |

Future research will likely focus on developing and optimizing a continuous flow process for the entire synthetic route of this compound, potentially integrating enzymatic resolution or asymmetric catalysis steps within the flow system.

Applications of this compound in Catalysis and Asymmetric Synthesis Beyond its Production

Beyond its role as a chiral building block, the structure of this compound makes it an intriguing candidate for applications in catalysis and asymmetric synthesis. Its chiral backbone and functional groups (amine and two ester moieties) can be modified to create novel chiral ligands for metal-catalyzed reactions or as an organocatalyst itself.